molecular formula C14H13NO2 B6289207 2-(4-Phenoxyphenyl)acetamide CAS No. 92199-39-8

2-(4-Phenoxyphenyl)acetamide

Cat. No.: B6289207
CAS No.: 92199-39-8
M. Wt: 227.26 g/mol
InChI Key: GJNSONABRYVHBR-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenyl)acetamide is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenoxyphenyl)acetamide typically involves the reaction of 4-phenoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or acetone

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The key steps include:

    Preparation of 4-Phenoxyaniline: This is synthesized from phenol and 4-chloronitrobenzene via a nucleophilic aromatic substitution reaction.

    Acetylation: The 4-phenoxyaniline is then acetylated using chloroacetyl chloride in the presence of a base.

    Amidation: The intermediate is treated with ammonia to form the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding phenoxy acids.

    Reduction: Reduction of the amide group can yield amines.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Phenoxybenzoic acid

    Reduction: 2-(4-Phenoxyphenyl)ethylamine

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

2-(4-Phenoxyphenyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)acetamide
  • 2-(4-Methoxyphenoxy)acetamide
  • 2-(4-Bromophenoxy)acetamide

Uniqueness

2-(4-Phenoxyphenyl)acetamide

Properties

IUPAC Name

2-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNSONABRYVHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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